2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C4H4Br2N4O and its molecular weight is 283.911. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary applications of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide derivatives in scientific research involves their synthesis for antimicrobial evaluation. For instance, the study by Rezki (2016) focused on synthesizing 1,2,3-triazoles tethering bioactive benzothiazole nucleus via 1,3-dipolar cycloaddition reaction, demonstrating significant antimicrobial activities against various bacterial and fungal strains. This suggests potential for developing new antimicrobial agents (Rezki, 2016).
Heterocyclic Compound Synthesis
Another application involves the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives, which has been explored for generating a range of heterocyclic compounds. Panchal and Patel (2011) detailed the creation of various derivatives through reactions with aromatic aldehydes, indicating the versatility of 1,2,4-triazole compounds in synthesizing new chemical entities with potential biological activities (Panchal & Patel, 2011).
Antifungal and Plant Growth Regulating Activities
Compounds synthesized from this compound also show promise in agricultural applications. Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety, demonstrating significant insecticidal activity against the cotton leafworm, which points to potential uses in pest control and plant protection (Fadda et al., 2017).
Novel Drug Development
Furthermore, the structural diversity and biological activity associated with 1,2,4-triazole derivatives make them valuable in the search for new therapeutic agents. Studies have explored their potential in creating new drugs with antimicrobial, antifungal, and possibly antitumor activities. The synthesis of these derivatives often leads to compounds with significant biological activities, indicating their utility in developing new medicinal agents (Albratty et al., 2017).
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives can act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer.
Mode of Action
If it acts as an aromatase inhibitor like other 1,2,4-triazole derivatives , it would bind to the aromatase enzyme and prevent it from converting androgens to estrogens.
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N4O/c5-3-8-4(6)10(9-3)1-2(7)11/h1H2,(H2,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUFRJKCOQDWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N1C(=NC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.